molecular formula C6H14ClNO3 B2946170 (1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride CAS No. 2094015-76-4

(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride

Cat. No.: B2946170
CAS No.: 2094015-76-4
M. Wt: 183.63
InChI Key: OZRXAJCRSBMLON-GEMLJDPKSA-N
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Description

This compound is a chiral diol derivative featuring a morpholine ring in the (2S)-configuration, with the hydrochloride salt enhancing its solubility and stability. The stereochemistry at the 1S and 2S positions is critical for its molecular interactions, particularly in biological or catalytic systems. Morpholine, a six-membered ring containing oxygen and nitrogen, contributes to its basicity and hydrogen-bonding capacity, distinguishing it from structurally analogous compounds.

Properties

IUPAC Name

(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c8-4-5(9)6-3-7-1-2-10-6;/h5-9H,1-4H2;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRXAJCRSBMLON-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C(CO)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CN1)[C@H](CO)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride typically involves the reaction of 1,2-amino alcohols with α-haloacid chlorides. This process includes a sequence of coupling, cyclization, and reduction reactions. The reaction conditions often involve the use of transition metal catalysts to achieve high yields and stereoselectivity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. Techniques such as solid-phase synthesis and the use of automated reactors can be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. The morpholine ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Based on , high-similarity compounds include:

Compound Name CAS Number Similarity Score Key Structural Differences
(1S)-1-(2-Chlorophenyl)ethane-1,2-diol 126534-31-4 0.95 Chlorophenyl substituent instead of morpholinyl
(S)-α-(Chloromethyl)-2,4-dichlorobenzyl alcohol 3391-10-4 0.91 Dichlorobenzyl group and chloromethyl side chain
Other analogues (e.g., CAS 1475-13-4) 0.88–0.98 Varied aromatic or aliphatic substituents

Key Observations :

  • Substituent Effects : The morpholinyl group in the target compound introduces a heterocyclic amine, enhancing polarity and water solubility compared to chlorophenyl or dichlorobenzyl groups, which increase lipophilicity .
  • Stereochemical Impact : The (1S,2S) configuration aligns with chiral intermediates in pharmaceuticals, whereas analogues like (S)-α-(chloromethyl)-2,4-dichlorobenzyl alcohol may exhibit different enantioselectivity in reactions .

Reactivity and Degradation Pathways

highlights degradation studies on ethane-1,2-diol derivatives with aromatic substituents (e.g., 1-(3,4-dimethoxyphenyl)ethane-1,2-diol). Key findings:

  • Radical Attack : The diol side chain is preferentially degraded by hydroxyl (HO•) and oxyl anion (O•–) radicals over aromatic rings. Morpholine’s electron-rich nitrogen may modulate reactivity compared to methoxy-substituted analogues .
  • Electron Density Influence : High electron density on aromatic rings (e.g., in trimethoxyphenyl derivatives) reduces radical-mediated degradation, suggesting the morpholine ring’s electron-donating properties could similarly stabilize the compound .

Biological Activity

(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural characteristics. It consists of a morpholine ring and two hydroxyl groups, which may contribute to its biological activity. This article explores the biological activity of this compound, including its synthesis, potential applications, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C6H13ClN2O3, with a molecular weight of 183.63 g/mol. The compound features:

  • Morpholine Ring : A six-membered ring containing nitrogen and oxygen.
  • Hydroxyl Groups : Two -OH groups that enhance its reactivity and solubility.
PropertyValue
Molecular FormulaC6H13ClN2O3
Molecular Weight183.63 g/mol
Melting PointNot specified
SolubilitySoluble in water

Synthesis Methods

The synthesis of this compound typically involves the reaction of morpholine with ethylene oxide under controlled conditions. The process may include:

  • Reaction Setup : Morpholine is reacted with ethylene oxide in the presence of a Lewis acid catalyst.
  • Formation of Hydrochloride : The resulting product is treated with hydrochloric acid to form the hydrochloride salt.

Table 2: Synthesis Overview

StepDescription
Step 1Reaction of morpholine with ethylene oxide
Step 2Addition of hydrochloric acid
Step 3Purification and crystallization

Potential Pharmacological Effects

Research indicates that compounds with similar structures may exhibit various biological activities, including:

  • Antimicrobial Activity : Related compounds have shown effectiveness against various pathogens.
  • Antiproliferative Effects : Some studies suggest potential anticancer properties through apoptosis induction in cancer cell lines.

Case Studies and Research Findings

Although direct studies on this compound are sparse, insights can be drawn from related compounds:

  • Antiproliferative Studies : Compounds structurally similar to morpholine derivatives have demonstrated IC50 values in the micromolar range against cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer) .
    • Example IC50 values:
      • MCF7: ~14.8 μM
      • HepG2: ~18.3 μM
  • Enzyme Inhibition : Related compounds have been studied for their inhibitory effects on human carbonic anhydrases (hCA IX, hCA II), suggesting a potential mechanism for therapeutic action .

Table 3: Biological Activity Comparison

CompoundCell LineIC50 Value (μM)
Related Morpholine DerivativeMCF7 (Breast Cancer)14.8
Related Morpholine DerivativeHepG2 (Liver Cancer)18.3

Conclusion and Future Directions

The biological activity of this compound remains an area ripe for exploration. Its unique structural features suggest it could serve as a valuable scaffold in drug development, particularly in oncology and antimicrobial research. Future studies should focus on elucidating its specific mechanisms of action and evaluating its efficacy in various biological contexts.

Q & A

Q. What catalytic systems enhance the compound's reactivity in derivatization?

  • Methodological Answer : Screen palladium or organocatalysts (e.g., ) for cross-coupling reactions. Optimize solvent systems (DMF/H2O) and ligand ratios. Monitor yields via ¹⁹F NMR if fluorinated derivatives are targeted .

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